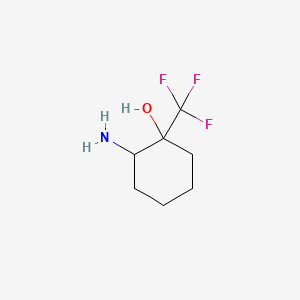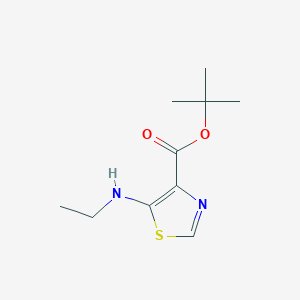![molecular formula C17H14F2N2O2 B2427892 N-[Cyano-(2-methylphenyl)methyl]-2-(2,4-difluorophenoxy)acetamide CAS No. 1385353-84-3](/img/structure/B2427892.png)
N-[Cyano-(2-methylphenyl)methyl]-2-(2,4-difluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-cyanoacetamides, which this compound is a derivative of, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Photoreactive Properties and Photochemical Reactions
Compounds similar to N-[Cyano-(2-methylphenyl)methyl]-2-(2,4-difluorophenoxy)acetamide, such as flutamide and its derivatives, have been studied for their photoreactive properties. Research has shown that flutamide undergoes different photoreactions in various solvents, leading to products like o-nitrophenol derivatives through photo-induced nitro-nitrite rearrangement. Such studies highlight the potential of similar compounds in photochemical applications, including the development of photoresponsive materials or in understanding the photostability of chemicals under different environmental conditions (Watanabe, Fukuyoshi, & Oda, 2015).
Antimicrobial and Antifungal Applications
Research involving compounds with similar structural motifs, such as sulfamoyl moieties and cyanoacetamides, has demonstrated promising antimicrobial and antifungal properties. For example, studies on novel heterocyclic compounds incorporating sulfamoyl moieties have shown potential as antimicrobial agents. This suggests that this compound could be explored for its antimicrobial and antifungal efficacy, potentially leading to new treatments or preservation methods (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Catalysis and Chemical Synthesis
The reactivity of cyanoacetamides and related compounds has been leveraged in catalysis and chemical synthesis. For instance, cyanoacetamides have been used as curing agents for epoxy resins, indicating their potential in material science and engineering applications. Such compounds can react under specific conditions to form products with desirable mechanical strength and thermal properties, suggesting that this compound could be of interest in the development of new materials or in the modification of existing materials for enhanced performance (Renner, Moser, Bellus, Fuhrer, Hosang, & Székely, 1988).
Analytical Chemistry Applications
The versatility of compounds with aminoacetamide groups, as seen in related chemicals, has been utilized in analytical chemistry for the detection and quantification of small organic molecules. These properties could make this compound useful in the development of new analytical reagents or methodologies for the sensitive detection of specific analytes in complex mixtures (Lu & Giese, 2000).
Future Directions
Cyanoacetamide-N-derivatives have drawn the attention of biochemists in the last decade due to their diverse biological activities. The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
Properties
IUPAC Name |
N-[cyano-(2-methylphenyl)methyl]-2-(2,4-difluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2/c1-11-4-2-3-5-13(11)15(9-20)21-17(22)10-23-16-7-6-12(18)8-14(16)19/h2-8,15H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABYOODSZLFVLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)NC(=O)COC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-3-[({[(furan-2-yl)methyl]carbamothioyl}amino)carbamoyl]prop-2-enoic acid](/img/structure/B2427811.png)

![1-[(2R)-2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl]prop-2-en-1-one](/img/structure/B2427813.png)
![4-[4-(Benzenesulfonyl)-2-(4-ethoxyphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2427816.png)
![2-(4-fluorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2427817.png)
![N'-(2-chlorophenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2427818.png)


![3-[[5-[2-(4,6-Dimethyl-2-methylsulfanylpyrimidin-5-yl)ethyl]-1,2,4-oxadiazol-3-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2427824.png)
![N-(3-methoxypropyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2427827.png)
![4-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2427828.png)
![N-(3-fluoro-4-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2427831.png)
![(E)-4-(Dimethylamino)-N-[1-(1H-indazol-5-yl)ethyl]but-2-enamide](/img/structure/B2427832.png)
